4-Benzoylphenyl 2,4-dichlorobenzoate: Physicochemical Profile & Characterization Guide
4-Benzoylphenyl 2,4-dichlorobenzoate: Physicochemical Profile & Characterization Guide
Topic: 4-Benzoylphenyl 2,4-dichlorobenzoate Physical Properties & Characterization Profile Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists
Executive Summary & Compound Identity
4-Benzoylphenyl 2,4-dichlorobenzoate is a specialized aromatic ester derived from the condensation of 4-hydroxybenzophenone and 2,4-dichlorobenzoic acid .[1][2] It is primarily utilized in research as a photo-active intermediate, leveraging the benzophenone moiety for UV-induced radical formation (photo-affinity labeling or crosslinking) while the dichlorobenzoate group provides steric bulk and lipophilicity.
Due to its status as a niche research intermediate rather than a bulk commodity, experimental physical property data is often absent from public registries. This guide provides a calculated physicochemical profile derived from structural group contribution methods and outlines the standardized protocols required for its synthesis and empirical characterization.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 4-Benzoylphenyl 2,4-dichlorobenzoate |
| Molecular Formula | C₂₀H₁₂Cl₂O₃ |
| Molecular Weight | 371.21 g/mol |
| SMILES | Clc1ccc(c(Cl)c1)C(=O)Oc2ccc(cc2)C(=O)c3ccccc3 |
| Core Moieties | Benzophenone (Photo-active), 2,4-Dichlorophenyl (Lipophilic/Steric) |
Physicochemical Properties (Predicted & Structural Analysis)
As a Senior Application Scientist, I must emphasize that while specific experimental values may vary by batch purity and polymorph, the following properties are structurally mandated.
Solid-State Properties
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Physical State: Crystalline Solid.
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Color: White to off-white powder.
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Melting Point (Predicted): 95°C – 115°C .
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Rationale: 4-Hydroxybenzophenone melts at ~132°C. Esterification typically lowers the melting point by disrupting intermolecular hydrogen bonding (–OH). However, the addition of the rigid, halogenated dichlorobenzene ring maintains significant lattice energy, preventing the compound from being a liquid at room temperature.
-
-
Thermal Stability: Stable up to ~200°C; ester linkage susceptible to hydrolysis above 60°C in acidic/basic aqueous media.
Solubility & Lipophilicity
The compound is highly lipophilic due to the absence of hydrogen bond donors and the presence of two aromatic chlorides.
| Solvent System | Predicted Solubility | Application Note |
| Water | Insoluble (< 0.1 mg/L) | Unsuitable for aqueous bio-assays without surfactant/carrier. |
| Dichloromethane (DCM) | High (> 100 mg/mL) | Preferred solvent for synthesis and extraction. |
| DMSO | Moderate to High | Standard vehicle for biological stock solutions (up to 10-20 mM). |
| Ethanol/Methanol | Low to Moderate | Requires heating; poor solvent for recrystallization if used alone. |
| LogP (Calc.) | 5.8 ± 0.4 | Indicates high membrane permeability but significant non-specific binding risk. |
Spectral Characteristics (Diagnostic)
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UV-Vis Absorption:
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~255 nm (Benzoyl
). -
~330-340 nm (n
of benzophenone carbonyl). Critical for photo-activation studies.
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~255 nm (Benzoyl
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IR Spectrum (ATR):
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1735–1750 cm⁻¹: Ester C=O stretch (Sharp).
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1650–1665 cm⁻¹: Benzophenone C=O stretch (Conjugated ketone).
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1590 cm⁻¹: Aromatic C=C skeletal vibrations.
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Synthesis & Purification Protocol
Self-Validating Workflow: This protocol uses the Schotten-Baumann condition, which is robust and minimizes side reactions compared to acid-catalyzed Fischer esterification.
Reagents
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Substrate: 4-Hydroxybenzophenone (1.0 eq)
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Reagent: 2,4-Dichlorobenzoyl chloride (1.1 eq)
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Base: Triethylamine (TEA) (1.5 eq) or Pyridine
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Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology
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Preparation: Dissolve 4-hydroxybenzophenone (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under Nitrogen atmosphere.
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Base Addition: Add Triethylamine (15 mmol) and cool the mixture to 0°C using an ice bath.
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Acylation: Dropwise add 2,4-dichlorobenzoyl chloride (11 mmol) dissolved in DCM (10 mL) over 15 minutes.
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Checkpoint: The solution may become cloudy due to the formation of triethylamine hydrochloride salt.
-
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile Phase: 20% Ethyl Acetate in Hexane).
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Work-up:
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Wash organic layer with 1M HCl (remove excess amine).
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Wash with Sat. NaHCO₃ (remove unreacted acid).
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Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexane (1:1) or purify via silica gel flash chromatography.
Synthesis Logic Diagram
Caption: Nucleophilic acyl substitution pathway for the synthesis of the target ester.
Analytical Characterization (Quality Control)
To validate the physical properties of your synthesized batch, perform the following assays.
Nuclear Magnetic Resonance (1H-NMR)
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Solvent: CDCl₃
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Key Signals:
- 7.40 – 7.80 ppm: Multiplet (Benzophenone aromatic protons).
- 8.00 – 8.10 ppm: Doublet (Protons ortho to ester on the dichlorobenzoate ring, shifted downfield by electron withdrawal).
-
Absence of: Singlet at
~9.0–10.0 ppm (Phenolic -OH), confirming complete esterification.
Differential Scanning Calorimetry (DSC)
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Protocol: Heat from 40°C to 200°C at 10°C/min under N₂ flow.
-
Expectation: A sharp endothermic peak corresponding to the melting point. Broad peaks indicate impurities (likely unreacted starting material).
Applications in Drug Development & Research
This compound acts as a structural probe in two primary areas:
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Photo-Affinity Labeling:
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Upon UV irradiation (350-360 nm), the benzophenone carbonyl undergoes an
transition to a triplet diradical. -
This radical abstracts a hydrogen atom from nearby C-H bonds (e.g., in a receptor or enzyme), forming a covalent C-C bond.
-
The "2,4-dichlorobenzoate" tail serves as a specific binding motif to direct the probe to hydrophobic pockets.
-
-
Prodrug Modeling:
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Used to study hydrolytic stability of lipophilic esters in plasma assays. The release of 4-hydroxybenzophenone can be easily monitored via HPLC-UV due to its high extinction coefficient.
-
Photo-Activation Mechanism
Caption: Mechanism of benzophenone-mediated photo-crosslinking upon UV excitation.
References
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Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link
-
PubChem Compound Summary. (2024). 4-Hydroxybenzophenone (CID 7846).[1][3] National Center for Biotechnology Information. Link
- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- Hansch, C., et al. (1995). Chem-Bio Informatics and Data Analysis. Exploring QSAR, Vol 1.
